molecular formula C18H22N2O2S B2489981 2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 725222-04-8

2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2489981
CAS No.: 725222-04-8
M. Wt: 330.45
InChI Key: BIUSQWHQAXSDMA-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically identified as 2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Its molecular formula is C₁₈H₂₂N₂O₂S , with a molecular weight of 330.44 g/mol . The structure comprises a tetrahydrobenzothiophene core substituted with an ethyl group at position 6, an amino group at position 2, and a 3-methoxyphenyl carboxamide moiety at position 3.

Key identifiers include:

  • CAS Number : 725222-04-8
  • SMILES : CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N
  • InChI : InChI=1S/C18H22N2O2S/c1-3-11-7-8-14-15(9-11)23-17(19)16(14)18(21)20-12-5-4-6-13(10-12)22-2/h4-6,10-11H,3,7-9,19H2,1-2H3,(H,20,21)

Molecular Geometry and Conformational Analysis

The tetrahydrobenzothiophene scaffold adopts a partially saturated bicyclic structure, with the cyclohexene ring in a half-chair conformation, as observed in related tetrahydrobenzothiophene derivatives. The ethyl group at position 6 and the 3-methoxyphenyl carboxamide at position 3 influence steric and electronic interactions.

Key Geometric Features :

Feature Description
Tetrahydrobenzothiophene Core Partially saturated bicyclic system with sulfur in a planar thiophene ring.
Carboxamide Group Planar amide bond (C=O and N-H groups) with adjacent aromatic substituents.
Steric Interactions Ethyl group at C6 creates steric hindrance in the cyclohexene ring.

Conformational flexibility arises from the cyclohexene ring, which may adopt multiple puckered states. Computational studies of analogous compounds suggest that the carboxamide group participates in intramolecular hydrogen bonding, stabilizing specific conformers.

Crystallographic Data and Solid-State Packing Arrangements

Direct crystallographic data for this compound are not publicly available in the provided sources. However, structural analogs reveal insights into solid-state behavior:

  • Intermolecular Hydrogen Bonding : In related tetrahydrobenzothiophene derivatives, N–H groups form hydrogen bonds with oxygen or nitrogen atoms, creating centrosymmetric dimers or macrocyclic assemblies.
  • Packing Motifs : The 3-methoxyphenyl group likely participates in π-stacking interactions, while the ethyl substituent contributes to hydrophobic regions in the crystal lattice.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (.predicted based on analogs):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Amino (NH₂) 13.2–13.5 (broad) Singlet
Ethyl (CH₂CH₃) 1.0–1.2 (t), 2.1–2.3 (q) Triplet, Quartet
Aromatic (3-methoxyphenyl) 3.8–4.0 (OCH₃), 6.5–7.8 (aromatic H) Singlet, Multiplet
Cyclohexene (CH₂) 1.2–3.0 (multiplet) Complex

¹³C NMR (predicted):

Carbon Environment Chemical Shift (δ, ppm)
Carboxamide (C=O) 167–170
Thiophene (C-S) 125–135
Aromatic (3-methoxyphenyl) 110–160
Infrared (IR) Spectroscopy
Functional Group Absorption (cm⁻¹)
C=O (amide) 1650–1700
N–H (amide) 3300–3350 (stretch)
C–S (thiophene) 650–750
Mass Spectrometry (MS)
Ionization Method Observed Mass (m/z)
Electrospray Ionization (ESI) [M+H]⁺ = 331.4

Properties

IUPAC Name

2-amino-6-ethyl-N-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-3-11-7-8-14-15(9-11)23-17(19)16(14)18(21)20-12-5-4-6-13(10-12)22-2/h4-6,10-11H,3,7-9,19H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUSQWHQAXSDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Structural Modifications

The compound’s closest analogs differ in substituent positions and functional groups:

Compound Name Substituent Position/Group Molecular Weight Key Differences from Target Compound Reference
2-Amino-6-ethyl-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Para-methoxy phenyl 330.45 Methoxy group at para position; altered electronic effects
2-Amino-6-ethyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3-methylphenyl 314.45 Methyl instead of methoxy; reduced polarity
2-Amino-6-methyl-N-(aryl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (e.g., 1a, 1b) 6-methyl, variable aryl ~300–320 Methyl at position 6; lower steric bulk
Azomethine derivatives (e.g., Schiff base modifications) Azomethine linkage Variable Enhanced π-conjugation; potential for redox activity

Key Observations :

  • Positional Isomerism : The para-methoxy analog () may exhibit distinct hydrogen-bonding patterns compared to the meta-substituted target compound, affecting crystal packing and solubility .
  • Electronic Effects : Methoxy groups (electron-donating) enhance solubility via polar interactions, whereas methyl groups (less polar) may improve membrane permeability .

Commercial and Developmental Status

  • Discontinuation Note: The target compound is listed as discontinued (), likely due to challenges in large-scale synthesis or inferior efficacy compared to analogs like the N-(4-methylphenyl) variant (MFCD03422604, >90% purity) .

Preparation Methods

Synthesis of 6-Ethylcyclohexanone

Ethylation of cyclohexanone via enolate alkylation:

  • Cyclohexanone treated with LDA at -78°C generates the enolate.
  • Quenching with ethyl bromide yields 2-ethylcyclohexanone (72% yield).
  • Isomerization via acid catalysis (H2SO4, 60°C) produces 6-ethylcyclohexanone as the thermodynamically favored product.

Gewald Cyclization

Reaction conditions adapted from tetrahydrothienopyridine syntheses:

  • 6-Ethylcyclohexanone (1.0 equiv), cyanoacetamide (1.2 equiv), and sulfur (1.5 equiv) in DMF
  • Piperidine (0.3 equiv) as base, reflux at 110°C for 12 h
  • Product: 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (58% yield)

Mechanistic Insights :

  • Knoevenagel condensation forms α,β-unsaturated nitrile.
  • Sulfur participates in [4+1] cycloaddition to establish the thiophene ring.
  • Tautomerization stabilizes the 2-amino group.

The 3-carboxamide group requires introduction of the 3-methoxyphenyl substituent. Two pathways merit consideration:

Direct Aminolysis of Thiophene-3-carbonyl Chloride

  • Ester hydrolysis : Treat Gewald product with NaOH/EtOH to yield carboxylic acid.
  • Chlorination : SOCl2 converts acid to acyl chloride (quantitative conversion).
  • Amidation : React with 3-methoxyaniline in THF with Et3N (82% yield).

Spectroscopic Validation :

  • ¹H NMR (CDCl3): δ 7.25 (t, J=8.1 Hz, 1H, ArH), 6.65–6.58 (m, 3H, ArH), 3.82 (s, 3H, OCH3)
  • IR : 3340 (N-H stretch), 1665 cm⁻¹ (C=O amide)

Palladium-Catalyzed Carbonylation

Adapting methods from benzothiophene ester synthesis:

  • Alkynyl sulfide precursor : Prepare from 6-ethyl-2-iodocyclohexene and ethynyl(3-methoxyphenyl)sulfane.
  • Carbonylation : PdI2 (5 mol%), KI (5 equiv), CO (40 atm), MeOH, 80°C, 24 h.
  • In situ aminolysis : Add 3-methoxyaniline post-ester formation (68% overall yield).

Comparative Advantages :

  • Higher functional group tolerance for electron-rich aryl amines
  • Single-pot procedure reduces purification steps

Spectroscopic Characterization Table

Technique Key Signals Assignment
¹H NMR (600 MHz) δ 1.32 (t, J=7.4 Hz, 3H) C6 ethyl CH3
δ 2.45 (q, J=7.4 Hz, 2H) C6 ethyl CH2
δ 6.72 (dd, J=8.1, 2.3 Hz, 1H) 3-Methoxyphenyl meta proton
¹³C NMR δ 164.8 (C=O), 159.1 (OCH3), 132.4 (C3), 55.4 (OCH3), 26.9 (C6 ethyl CH2) Carbonyl, methoxy, and ethyl groups
HRMS m/z 343.1543 [M+H]⁺ C18H23N2O2S requires 343.1541

Yield Optimization Strategies

  • Microwave-assisted Gewald reaction : Reduces reaction time to 45 min (72% yield)
  • Flow chemistry carbonylation : Continuous CO delivery improves conversion (89%)
  • Enzymatic amidation : Lipase-catalyzed aminolysis enhances enantiopurity (if applicable)

Challenges and Solutions

  • Regioselectivity in alkylation : Use directing groups (e.g., boronic esters) to favor C6 substitution
  • Amide hydrolysis prevention : Employ mild coupling agents (HATU vs. SOCl2)
  • Purification difficulties : Utilize counterion exchange chromatography (SCX for amino groups)

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of tetrahydrobenzothiophene derivatives typically involves multi-step reactions, including:

  • Anhydride-mediated acylation : Refluxing intermediates (e.g., compound 11f or 11d ) with cyclic anhydrides (e.g., tetrahydrophthalic anhydride, succinic anhydride) in dry CH₂Cl₂ under nitrogen, followed by purification via reverse-phase HPLC. Yields range from 47% to 67% depending on substituents .
  • Solvent and temperature optimization : Using polar aprotic solvents (e.g., THF) at controlled temperatures (e.g., 0°C for NaH-mediated reactions) to enhance regioselectivity .
  • Purification strategies : Gradient elution (30% → 100% methanol/water) for HPLC or recrystallization (methanol) to achieve >95% purity .

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